

Application Note & Protocol: Formulation of Lysergide Tartrate Orally Disintegrating Tablets (ODTs)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lysergide tartrate*

Cat. No.: *B1675759*

[Get Quote](#)

Disclaimer: Lysergide (LSD) and its salts, including **Lysergide tartrate**, are potent psychoactive substances and are classified as Schedule I controlled substances in many jurisdictions, including the United States.^[1] The acquisition, handling, and research of these materials are subject to strict legal and regulatory requirements and require appropriate licensing from government authorities. The information provided herein is intended solely for academic, research, and drug development professionals in appropriately licensed and equipped facilities.

DANGER: **Lysergide tartrate** is an extremely potent material. The Material Safety Data Sheet indicates it can be fatal if swallowed, in contact with skin, or inhaled. It is imperative to use appropriate personal protective equipment (PPE), including double gloving, respiratory protection, and eye protection, and to handle the material in a designated area with proper engineering controls such as a containment hood or glove box.

Introduction

Orally disintegrating tablets (ODTs) are a patient-centric dosage form that disintegrates or dissolves rapidly in the oral cavity without the need for water.^{[2][3]} This feature enhances patient compliance, particularly for pediatric, geriatric, and psychiatric patients who may have difficulty swallowing.^{[4][5]} The formulation of ODTs containing **Lysergide tartrate** presents unique challenges due to the drug's extremely low dosage, high potency, and sensitivity to environmental factors like light and heat.^{[1][6][7]}

Key challenges include:

- Content Uniformity: Ensuring consistent, accurate microgram-level dosing in each tablet is critical for safety and efficacy.[8][9]
- Stability: Lysergide is prone to degradation from light and heat, necessitating careful selection of excipients and manufacturing processes to ensure product stability.[6][10]
- Mechanical Strength vs. Disintegration: ODTs must be robust enough to withstand packaging and handling, yet porous enough to disintegrate within seconds in the mouth.[11][12]

This application note details a protocol for developing **lysergide tartrate** ODTs using the direct compression method, focusing on formulation, manufacturing, and quality control.

Formulation Development Strategy

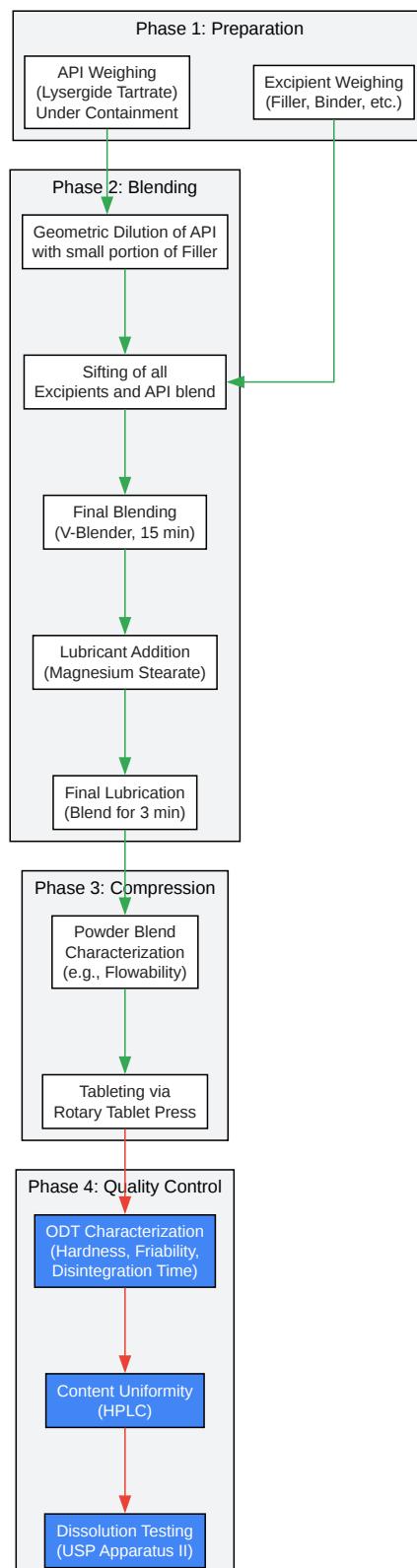
Direct compression is selected as the manufacturing method due to its simplicity, cost-effectiveness, and avoidance of heat and moisture, which could degrade the active pharmaceutical ingredient (API).[2][13][14] The core of this strategy is the use of multifunctional, co-processed excipients that facilitate robust tablet production with rapid disintegration times.

Excipient Selection

The choice of excipients is critical for creating a stable and effective ODT.

- Diluent/Filler:Mannitol (e.g., PEARLITOL® Flash) is an ideal choice. It is a non-hygroscopic sugar alcohol that provides excellent flowability and compressibility, along with a pleasant, cool mouthfeel.[15][16] Co-processed mannitol, which combines mannitol and starch, acts as a self-disintegrating filler, simplifying the formulation.[11]
- Superdisintegrant:Crospovidone is added to ensure rapid tablet disintegration. Superdisintegrants function by swelling or wicking saliva into the tablet matrix, causing it to break apart quickly.[13][17] Levels are typically kept between 1-10%. [17]
- Binder:Microcrystalline Cellulose (MCC) is used to improve tablet hardness and robustness without significantly impacting disintegration time.[11][13]

- Lubricant: Magnesium Stearate is used at a very low concentration (<0.5%) to prevent the powder blend from sticking to the tablet press tooling.[11] Its hydrophobicity can impede water penetration, so minimizing its quantity is essential.
- Sweeteners and Flavors: To ensure palatability, sweeteners like Sucralose and a suitable flavor (e.g., peppermint) can be incorporated.[13]


Table 1: Example Formulations for Lysergide Tartrate ODTs (100 µg Strength)

Component	Function	Formulation F1 (% w/w)	Formulation F2 (% w/w)	Formulation F3 (% w/w)
Lysergide Tartrate	API	0.05	0.05	0.05
PEARLITOL® Flash	Diluent/Disintegrant	84.55	82.55	80.55
Microcrystalline Cellulose	Binder	10.0	10.0	10.0
Crospovidone	Superdisintegrant	4.0	6.0	8.0
Sucralose	Sweetener	0.5	0.5	0.5
Peppermint Flavor	Flavoring Agent	0.5	0.5	0.5
Magnesium Stearate	Lubricant	0.4	0.4	0.4
Total Weight	100.0 (200 mg tablet)	100.0 (200 mg tablet)	100.0 (200 mg tablet)	

Experimental Workflows & Protocols

Manufacturing Workflow (Direct Compression)

The following diagram outlines the workflow for the direct compression manufacturing process.

[Click to download full resolution via product page](#)

Caption: ODT Manufacturing and Quality Control Workflow.

Pre-Compression Protocols

- Geometric Dilution: Due to the low dose, the **lysergide tartrate** is first mixed with an equal amount of the filler (PEARLITOL® Flash). This mixture is then combined with a progressively larger amount of the filler to ensure uniform distribution.
- Sieving and Blending: All excipients (except the lubricant) and the API pre-mix are passed through a #40 mesh sieve to break up agglomerates. The sifted materials are then blended in a V-blender for 15 minutes.
- Lubrication: Magnesium stearate is passed through a #60 mesh sieve and added to the blend for a final 3 minutes of mixing. Over-mixing should be avoided.
- Powder Blend Characterization:
 - Angle of Repose: Determined by the fixed funnel method to assess powder flowability. An angle $< 30^\circ$ indicates excellent flow.
 - Bulk and Tapped Density: Used to calculate Carr's Index and Hausner Ratio to further predict flowability and compressibility.

Compression Protocol

- The final blend is compressed using a rotary tablet press fitted with 8 mm round, flat-faced punches. The compression force is adjusted to achieve a target tablet hardness of 3-4 kp.

Post-Compression Quality Control Protocols

- Hardness Test: The crushing strength of 10 tablets is measured using a calibrated tablet hardness tester.
- Friability Test: A sample of tablets (weighing approx. 6.5 g) is tumbled in a Roche friabilator for 4 minutes at 25 rpm. The weight loss should be less than 1.0%.
- Weight Variation: 20 tablets are individually weighed. The average weight and relative standard deviation (RSD) are calculated.

- Wetting Time: A tablet is placed in a petri dish containing 10 mL of water at 37°C with a small amount of amaranth powder on its surface. The time taken for the color to appear on the entire surface of the tablet is recorded.
- In-Vitro Disintegration Time: The test is performed on 6 tablets using a USP disintegration apparatus with 900 mL of purified water at $37 \pm 0.5^\circ\text{C}$. Per FDA guidance, the target is ≤ 30 seconds.[\[18\]](#)
- Content Uniformity: 10 individual tablets are assayed using a validated HPLC method to ensure the API content is within 85-115% of the label claim with an RSD of $\leq 6.0\%$.[\[9\]](#)
- Dissolution Testing: The test is performed using the USP Apparatus II (paddle method) at 50 rpm.[\[2\]](#)[\[19\]](#)[\[20\]](#) The dissolution medium is 500 mL of phosphate buffer (pH 6.8) maintained at $37 \pm 0.5^\circ\text{C}$.[\[20\]](#) Aliquots are withdrawn at specified time points (e.g., 2, 5, 10, 15 minutes) and analyzed by HPLC.

Data Presentation & Results

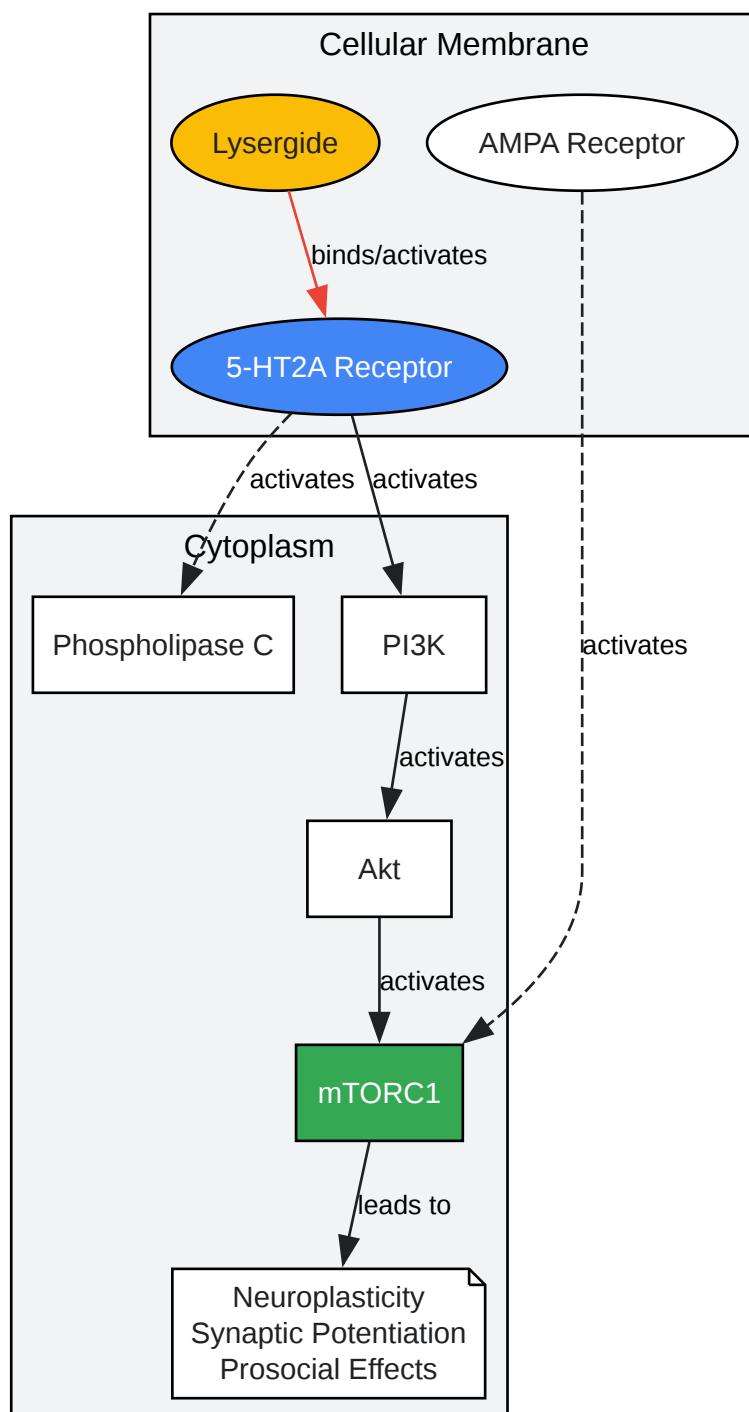
The following tables present representative data for the formulations described.

Table 2: Pre-Compression Powder Blend Characterization

Parameter	Formulation F1	Formulation F2	Formulation F3	Acceptance Criteria
Angle of Repose (°)	27.5	28.1	28.9	< 30° (Excellent)
Carr's Index (%)	12.6	13.2	13.8	$\leq 15\%$ (Good)
Hausner Ratio	1.14	1.15	1.16	< 1.25 (Good)

Table 3: Post-Compression ODT Characterization

Parameter	Formulation F1	Formulation F2	Formulation F3	Acceptance Criteria
Hardness (kp)	3.6 ± 0.3	3.5 ± 0.2	3.7 ± 0.4	3-4 kp
Friability (%)	0.52	0.58	0.55	< 1.0%
Weight Variation (mg)	201 ± 1.8	200 ± 2.1	202 ± 1.9	± 7.5% of avg. wt.
Wetting Time (s)	22 ± 2	18 ± 3	15 ± 2	N/A
Disintegration Time (s)	25 ± 3	19 ± 2	16 ± 3	≤ 30 seconds


Table 4: Content Uniformity and Dissolution of Formulation F3

Parameter	Result	Acceptance Criteria
Content Uniformity		
Average Assay (%)	99.8%	85.0% - 115.0%
RSD (%)	2.1%	≤ 6.0%
Dissolution (% Drug Released)		
2 minutes	88.4%	NLT 80% (Q) in 15 min
5 minutes	95.2%	
10 minutes	99.1%	
15 minutes	100.3%	

Analysis: Formulation F3, with the highest concentration of superdisintegrant (8% Crospovidone), demonstrated the fastest disintegration time while maintaining acceptable hardness and friability. All tested parameters for F3 met the pre-defined acceptance criteria, making it the most promising candidate for further development.

Lysergide Signaling Pathway

For researchers, understanding the mechanism of action is crucial. Lysergide is a partial agonist at serotonin 5-HT_{2A} receptors.[\[21\]](#) Its psychoactive effects are mediated through the activation of intracellular signaling cascades in cortical neurons. Recent studies indicate that this involves the potentiation of excitatory transmission and the activation of the mTORC1 pathway, which is implicated in neuroplasticity.[\[21\]](#)

[Click to download full resolution via product page](#)

Caption: Simplified Lysergide Signaling Pathway via 5-HT2A Receptor.

Conclusion

This application note provides a comprehensive framework for the development of orally disintegrating tablets of **lysergide tartrate**. By employing a direct compression strategy with carefully selected excipients, it is possible to formulate robust ODTs that exhibit rapid disintegration and meet critical quality attributes for low-dose, potent compounds. The success of such a formulation hinges on rigorous control over the blending process to ensure content uniformity and the selection of excipients that guarantee both stability of the API and patient-centric characteristics. The outlined protocols provide a reliable starting point for researchers and drug development professionals working with this challenging but therapeutically promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (+)-Lysergic acid diethylamide | C₂₀H₂₅N₃O | CID 5761 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Formulation and Quality Control of Orally Disintegrating Tablets (ODTs): Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. Stability-Guided Formulation of a Light-Sensitive D-LSD Capsule for Clinical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Stability study of LSD under various storage conditions - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. lgmpharma.com [lgmpharma.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. US20100092564A1 - Composition of and Method for Preparing Orally Disintegrating Tablets - Google Patents [patents.google.com]
- 15. drug-interaction-research.jp [drug-interaction-research.jp]
- 16. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. researchgate.net [researchgate.net]
- 21. Lysergic acid diethylamide (LSD) promotes social behavior through mTORC1 in the excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note & Protocol: Formulation of Lysergide Tartrate Orally Disintegrating Tablets (ODTs)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675759#creating-orally-disintegrating-tablets-odt-of-lysergide-tartrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com